![molecular formula C13H18N2O2S B13155423 Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is an organic compound with the molecular formula C13H18N2O2S. It is a derivative of ethyl acetate, featuring a phenyl group and a carbamothioylethyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate typically involves the reaction of ethyl acetate with appropriate amines and thiourea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of ethyl 2-[(2-aminoethyl)(phenyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the amino and carbamothioylethyl groups.
Phenylalanine derivatives: Compounds with a phenyl group and amino acid structure.
Thiourea derivatives: Compounds containing the thiourea functional group.
Uniqueness
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is unique due to its combination of ester, amino, and thiourea functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2O2S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
ethyl 2-(N-(3-amino-3-sulfanylidenepropyl)anilino)acetate |
InChI |
InChI=1S/C13H18N2O2S/c1-2-17-13(16)10-15(9-8-12(14)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,18) |
Clé InChI |
YYECRCPNRBMQRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(CCC(=S)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



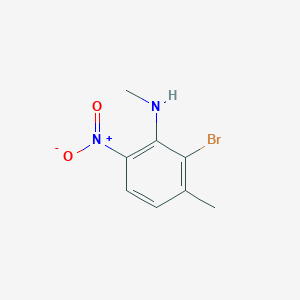
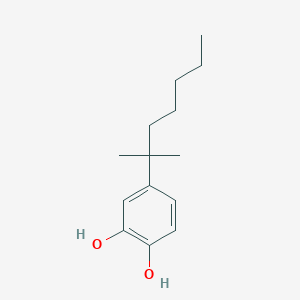
![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)
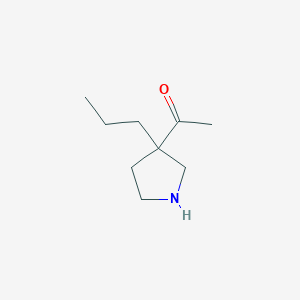

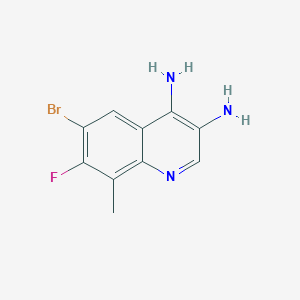

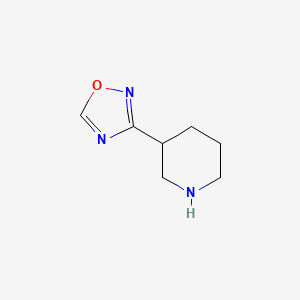


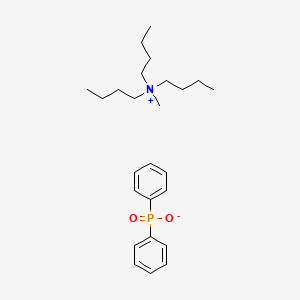

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
